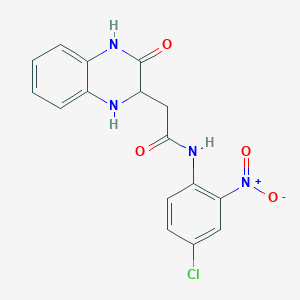

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

The compound N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a quinoxaline core substituted with a 4-chloro-2-nitrophenyl group. This compound’s structural uniqueness arises from the chloro and nitro substituents on the phenyl ring, which enhance electrophilicity and may influence bioactivity .

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O4/c17-9-5-6-12(14(7-9)21(24)25)19-15(22)8-13-16(23)20-11-4-2-1-3-10(11)18-13/h1-7,13,18H,8H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCFGOXRCGGVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C16H13ClN4O4

- Molecular Weight : 360.75 g/mol

- CAS Number : 1008047-94-6

Structure

The structure of this compound features a chloro and nitro substituent on the phenyl ring, which is linked to a tetrahydroquinoxaline moiety through an acetamide group. This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds similar to this compound. The presence of the nitrophenyl group is often associated with increased antibacterial activity. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research has shown that compounds containing quinoxaline derivatives demonstrate promising anticancer activity. A study highlighted that similar structures can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated but may involve inhibition of cell proliferation and promotion of cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases involved in cancer progression, thus representing a potential therapeutic target in cancer treatment.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis via caspase activation | |

| Enzyme Inhibition | Inhibition of cancer-related kinases |

Study 1: Antimicrobial Efficacy

A study conducted on various nitrophenyl derivatives demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Study 2: Anticancer Mechanism

In vitro studies revealed that treatment with the compound led to a dose-dependent decrease in viability of breast cancer cell lines (MCF7). Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest in the cell cycle, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Key Observations:

- Core Modifications: Derivatives with quinazolinone or benzoyl-substituted quinoxaline cores (e.g., ) exhibit altered electronic profiles, affecting solubility and reactivity.

- Thioether vs. Acetamide Linkages: Thioacetamide derivatives (e.g., ) may exhibit distinct pharmacokinetic properties due to sulfur’s polarizability and oxidation susceptibility.

Key Observations:

- Synthetic Routes: Most analogs are synthesized via reflux-based amide coupling (e.g., ) or condensation reactions. The target compound likely follows a similar pathway.

- Yields: Thioacetamide derivatives (e.g., ) show moderate yields (~61%), while standard acetamides (e.g., ) may achieve higher yields due to simpler reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.